2,7,8-Trimethylquinoline
Overview
Description
2,7,8-Trimethylquinoline is a chemical compound1. However, there is limited information available about this specific compound. It is known to be a derivative of quinoline, which is a heterocyclic aromatic organic compound2.
Synthesis Analysis
The synthesis of quinoline derivatives is a well-studied area in organic chemistry3. However, specific methods for the synthesis of 2,7,8-Trimethylquinoline are not readily available in the literature.
Molecular Structure Analysis
The molecular structure of 2,7,8-Trimethylquinoline is not explicitly provided in the search results. However, it can be inferred from the name that it is a quinoline molecule with methyl groups attached to the 2nd, 7th, and 8th positions4.Chemical Reactions Analysis
Specific chemical reactions involving 2,7,8-Trimethylquinoline are not readily available in the literature. However, quinoline derivatives are known to participate in a variety of chemical reactions5.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,7,8-Trimethylquinoline are not explicitly mentioned in the search results. However, similar compounds like 2,5,7-Trimethylquinoline have been reported to be liquid at room temperature7.Scientific Research Applications
Antitumor Activity : Some derivatives of 2,7,8-Trimethylquinoline, like methoxy-indolo[2,1-a]isoquinolines, have shown potential antitumor activity. Specifically, compounds like trimethoxy-5,6-dihydroindoloisoquinoline and tetramethoxy-8f exhibited significant inhibition of cell proliferation in leukemia (Ambros, Angerer, & Wiegrebe, 1988).
Fluorimetric Properties : The fluorescence intensity of derivatives like 1,2-dihydro-2,2,4-trimethylquinoline (TMQ) correlates with its concentration, making it useful for determining its concentration in polymer additives and specific rubber samples (Moldovan, Alexandrescu, Vasilescu, & Radu, 2006).
Treatment and Prophylaxis of Pneumocystis Pneumonia : 8-Aminoquinolines derived from 2,7,8-Trimethylquinoline have shown efficacy in treating and preventing Pneumocystis pneumonia at low doses, exhibiting greater activity than primaquine and comparable to trimethoprim-sulfamethoxazole (Bartlett et al., 1991).
Bioaccumulation and Excretion : High doses of TMQ can lead to bioaccumulation in tissues, but these residues dissipate after discontinuing dosing (Ioannou et al., 1987).
Chemical Synthesis : Silver ions can catalyze the formation of a C-N bond in 1,2-dihydro-2,2,4-trimethylquinolines, leading to the creation of dimeric compounds (Fotie, Rhodus, Taha, & Reid, 2012).
Antioxidant Properties : Derivatives like THQ are being studied for their antioxidant properties and potential as preservatives in animal feeds, showing less cytotoxicity and genotoxicity than ethoxyquin (Blaszczyk & Skolimowski, 2006).
Potential in Treating Neurodegenerative Diseases : Recent advances in the synthesis of 8-hydroxyquinolines, a derivative of 2,7,8-Trimethylquinoline, show promise in developing effective and low-toxic drugs for various diseases, including cancer and potentially Alzheimer's disease (Saadeh, Sweidan, & Mubarak, 2020).
Antibacterial Activity : New derivatives like 8-nitrofluoroquinolone have shown promising antibacterial activity against both gram-positive and gram-negative bacteria (Al-Hiari et al., 2007).
Toxicological Effects : Ethoxyquin, a common derivative, has raised safety concerns due to its potential harmful effects, including DNA damage and cytotoxicity, especially at high concentrations (Blaszczyk, Augustyniak, & Skolimowski, 2013).
Safety And Hazards
Specific safety and hazard information for 2,7,8-Trimethylquinoline is not readily available in the literature. However, similar compounds like 4-Chloro-2,7,8-trimethylquinoline are classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)8.
Future Directions
The future directions for the study and application of 2,7,8-Trimethylquinoline are not explicitly mentioned in the search results. However, quinoline derivatives are of interest in various fields, including medicinal chemistry, due to their wide range of biological activities6.
properties
IUPAC Name |
2,7,8-trimethylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-8-4-6-11-7-5-9(2)13-12(11)10(8)3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMCEPGEODDVJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=CC(=N2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588900 | |
Record name | 2,7,8-Trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7,8-Trimethylquinoline | |
CAS RN |
102871-68-1 | |
Record name | 2,7,8-Trimethylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102871-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7,8-Trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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